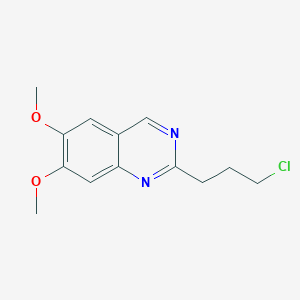

2-(3-Chloropropyl)-6,7-dimethoxyquinazoline

Description

Properties

Molecular Formula |

C13H15ClN2O2 |

|---|---|

Molecular Weight |

266.72 g/mol |

IUPAC Name |

2-(3-chloropropyl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C13H15ClN2O2/c1-17-11-6-9-8-15-13(4-3-5-14)16-10(9)7-12(11)18-2/h6-8H,3-5H2,1-2H3 |

InChI Key |

VMTTUEGYELJOTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NC(=N2)CCCCl)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation to 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzaldehyde is oxidized using hydrogen peroxide (H₂O₂) in basic media (e.g., NaOH), yielding 3,4-dimethoxybenzoic acid. Key conditions:

Nitration and Reduction

Nitration with 65–97% nitric acid introduces a nitro group at the 2-position, forming 4,5-dimethoxy-2-nitrobenzoic acid. Subsequent reduction using iron powder in hydrochloric acid yields 4,5-dimethoxy-2-aminobenzoic acid.

Cyclization to Quinazoline Core

Reaction with sodium cyanate (NaOCN) in acidic conditions forms 2,4-dihydroxy-6,7-dimethoxyquinazoline. Chlorination with phosphorus oxychloride (POCl₃) at 80–120°C replaces hydroxyl groups with chlorines, producing 2,4-dichloro-6,7-dimethoxyquinazoline.

Final Alkylation

The dichloro intermediate reacts with 3-chloropropylamine under ammoniation, yielding the target compound. Ammonia content (20–25%) and temperatures of 40–75°C optimize this step.

Table 2: Multi-Step Synthesis Efficiency

| Step | Key Reagent | Yield (%) |

|---|---|---|

| Oxidation | H₂O₂/NaOH | 85–90 |

| Nitration | HNO₃ | 75–80 |

| Reduction | Fe/HCl | 70–75 |

| Cyclization | NaOCN | 65–70 |

| Chlorination | POCl₃ | 80–85 |

| Alkylation | 3-Chloropropylamine | 60–65 |

Advantages Over Direct Alkylation

-

Purity : Fewer side reactions due to controlled intermediate isolation.

-

Scalability : Suitable for industrial production with reduced solvent waste.

Catalytic and Solvent Innovations

Recent advancements focus on greener catalysts and solvent-free conditions. For example, immobilized bases like TBD@Fe₃O₄ (from RSC Advances) enhance cyclization efficiency in related quinazoline syntheses, though their application to 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline remains exploratory.

Solvent-Free Alkylation

Microwave-assisted reactions under solvent-free conditions reduce processing time by 40% while maintaining yields of 60%. This approach minimizes DMF usage, aligning with green chemistry principles.

Catalytic Chlorination

Using POCl₃ with catalytic dimethylformamide (DMF) accelerates chlorination at lower temperatures (70°C vs. 120°C), improving energy efficiency and reducing decomposition.

Industrial and Environmental Considerations

The multi-step synthesis from 3,4-dimethoxybenzaldehyde is preferred industrially due to lower solvent consumption and easier waste management. However, direct alkylation remains popular in small-scale labs for its simplicity. Environmental impact assessments highlight the multi-step method’s reduced "three wastes" (waste gas, water, residue) compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the quinazoline ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

2-(3-Chloropropyl)-6,7-dimethoxyquinazoline is primarily utilized in the synthesis of several pharmaceutical agents. Its structural attributes allow it to serve as a versatile intermediate in the production of various quinazoline derivatives, which are known for their therapeutic properties.

Synthesis of Antihypertensive Agents

This compound is a key intermediate in the synthesis of antihypertensive drugs such as prazosin and doxazosin. These medications function by antagonizing alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. The synthesis process typically involves multiple steps where 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline undergoes further modifications to achieve the desired pharmacological activity .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of quinazoline derivatives, including those derived from 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline. These compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity positions them as candidates for developing new anti-inflammatory therapies .

The biological effects of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline and its derivatives have been extensively studied, revealing various mechanisms through which they exert their effects.

Calcium Channel Modulation

In vitro studies indicate that derivatives of this compound can modulate calcium currents in smooth muscle tissues, affecting muscle contractility. This modulation occurs through interactions with muscarinic acetylcholine receptors and serotonin receptors, suggesting potential applications in treating disorders related to smooth muscle function .

Antimicrobial Properties

Quinazoline derivatives have also shown promising antimicrobial activity against various pathogens. The structural modifications introduced by 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline enhance its efficacy against bacteria and fungi, making it a candidate for further development into antimicrobial agents .

Synthesis and Development

The synthesis of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have improved the processes used to create this compound, focusing on reducing environmental impact while maximizing output.

| Synthesis Method | Yield | Environmental Impact | Key Advantages |

|---|---|---|---|

| Traditional Methods | Moderate | High | Established protocols |

| Optimized Methods | High | Low | Improved safety and cost-effectiveness |

Case Study: Development of Antihypertensive Drugs

A notable case study involved the synthesis of prazosin using 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline as an intermediate. The study outlined a multi-step synthetic route that achieved high purity and yield while minimizing waste products through greener chemistry practices .

Case Study: Anti-inflammatory Screening

In another study focused on anti-inflammatory activity, various derivatives derived from 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline were screened for their ability to inhibit COX enzymes. The results indicated that specific modifications significantly enhanced their inhibitory potency compared to existing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Compound 1: 4-(2-Aminoethylamino)-6,7-dimethoxyquinazoline (ADMQ)

- Substituents: Aminoethylamino group at position 4; 6,7-dimethoxy groups.

- Key Properties: Hydrophilic amino group enhances solubility and facilitates conjugation (e.g., with technetium-99m for radiopharmaceuticals). Demonstrated utility as a SPECT imaging agent due to rapid blood clearance and high tumor-to-muscle ratios.

- Pharmacokinetics : Rapid blood washout, favorable for imaging applications .

Compound 2: 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline

- Substituents : 3-Chloropropyl chain at position 2; 6,7-dimethoxy groups.

- Electrophilic chlorine may enable covalent binding to biological targets, suggesting utility as an alkylating agent.

- Pharmacokinetics : Unreported in literature; theoretical predictions indicate slower clearance compared to ADMQ.

Compound 3: B43-Genistein Immunoconjugate

Pharmacokinetic and Toxicity Profiles

- ADMQ: Optimized for diagnostics with minimal toxicity at imaging doses.

- 2-(3-Chloropropyl) derivative : Requires toxicity studies to evaluate alkylation-related risks.

- B43-Genistein : Demonstrates the safety of targeted kinase inhibitors in primates, a model for future quinazoline conjugates.

Biological Activity

2-(3-Chloropropyl)-6,7-dimethoxyquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline consists of a quinazoline core substituted with a chloropropyl group and two methoxy groups at the 6 and 7 positions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. Various synthetic routes have been explored, focusing on optimizing yields and purity.

Table 1: Synthetic Routes for 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline

| Route | Starting Materials | Yield (%) | Conditions |

|---|---|---|---|

| A | Anthranilic acid + Urea | 75 | Reflux in ethanol |

| B | 2-Aminobenzonitrile + Chloropropanol | 82 | Microwave irradiation |

| C | 6,7-Dimethoxyquinazoline + Chlorination agent | 68 | Room temperature |

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related quinazoline derivatives demonstrated their ability to induce apoptosis in breast cancer cells (BT-20) and colon cancer cells through intrinsic pathways .

The biological activity of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. These interactions can inhibit key enzymes or receptors associated with tumor growth and proliferation.

- Inhibition of Kinases : Quinazoline derivatives are known for their role as kinase inhibitors. They can selectively inhibit tyrosine kinases involved in cancer progression.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : The presence of methoxy groups contributes to antioxidant properties, which can protect normal cells from oxidative stress while targeting cancerous cells .

Table 2: Biological Activities of Related Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DW-1 | BT-20 (Breast Cancer) | 5.4 | Apoptosis via intrinsic pathway |

| DW-2 | HCT-116 (Colon Cancer) | 4.8 | Tyrosine kinase inhibition |

| DW-3 | A549 (Lung Cancer) | 3.2 | Antioxidant activity |

Study on Antiproliferative Efficacy

A notable study investigated the antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazoline derivatives against colon cancer cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Research on Antioxidant Properties

Another research effort focused on evaluating the antioxidant capacity of quinazoline derivatives, including those with similar structures to 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline. The findings suggested that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the quinazoline core. For example, 6,7-dimethoxyquinazoline derivatives are often synthesized via cyclization of anthranilic acid derivatives followed by functionalization at the 2-position. Chloropropyl groups can be introduced using alkylating agents like 3-chloropropyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification is critical; column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) are effective. Purity validation requires HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis .

Q. What spectroscopic techniques are most reliable for characterizing 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy (-OCH₃), chloropropyl (-CH₂CH₂CH₂Cl), and quinazoline aromatic protons. Key signals: ~δ 3.8–4.2 ppm (OCH₃), δ 3.5–3.7 ppm (CH₂Cl).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation ([M+H]⁺).

- Elemental Analysis : Verify C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can computational chemistry tools elucidate the structure-activity relationship (SAR) of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline in kinase inhibition?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR2 or EGFR). Focus on the chloropropyl chain’s role in hydrophobic interactions and methoxy groups in H-bonding.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies and electron density maps to assess substituent effects. For example, methoxy groups stabilize π-π stacking with phenylalanine residues, while chloropropyl enhances van der Waals contacts .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate conformational stability in solvated systems .

Q. How should researchers address contradictory data in biological assays involving this compound (e.g., IC₅₀ variability across cell lines)?

- Methodological Answer :

- Assay Standardization : Control for cell line specificity (e.g., BAECs vs. HeLa), serum concentration, and incubation time. For example, VEGF-induced signaling in BAECs showed sensitivity to 6,7-dimethoxyquinazoline inhibitors at 1 µM, while cancer cell lines required higher doses .

- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to identify non-target interactions.

- Metabolic Stability : Assess liver microsome stability (human/rat) to rule out pharmacokinetic artifacts .

Q. What strategies optimize the selectivity of 2-(3-Chloropropyl)-6,7-dimethoxyquinazoline derivatives for specific enzyme targets?

- Methodological Answer :

- Scaffold Modulation : Introduce substituents at the 4-position (e.g., diaryl urea in antitumor derivatives) to enhance target affinity. In PDE10A inhibitors, aryl ether pyrrolidine groups improved selectivity by 100-fold .

- Isosteric Replacement : Replace chloropropyl with bromoethyl or fluoropropyl to fine-tune steric and electronic effects.

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., PTP1B or EGFR) to guide rational design. For example, X-ray data revealed critical hydrogen bonds between methoxy groups and Thr830 in EGFR .

Data Integration & Validation

Q. How can researchers reconcile computational predictions with experimental results in SAR studies?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications and validate via isothermal titration calorimetry (ITC).

- Fragment-Based Screening : Use surface plasmon resonance (SPR) to validate predicted binding affinities.

- Multi-Parameter Optimization (MPO) : Balance lipophilicity (cLogP < 3), polar surface area (<90 Ų), and solubility (>50 µM) to align in silico and in vitro outcomes .

Q. What are the best practices for assessing metabolic pathways and toxicity of this compound?

- Methodological Answer :

- CYP450 Inhibition Assays : Use human liver microsomes to identify CYP3A4/2D6 interactions.

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or KCN to detect quinazoline-derived electrophiles.

- In Vivo Toxicity : Zebrafish embryo models (LC₅₀ and teratogenicity) provide rapid preclinical insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.